

In-Depth Technical Guide: GSK1829820A (CAS Number 1443138-52-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK1829820A

Cat. No.: B607770

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1829820A is a potent antitubercular agent belonging to the imidazo[1,2-a]pyridine-3-carboxamide class of compounds. This class has garnered significant attention in the field of tuberculosis research due to its novel mechanism of action and efficacy against drug-resistant strains of *Mycobacterium tuberculosis*. **GSK1829820A** and its analogues represent a promising new avenue for the development of therapeutics to combat the global health threat of tuberculosis.

Chemical and Physical Properties

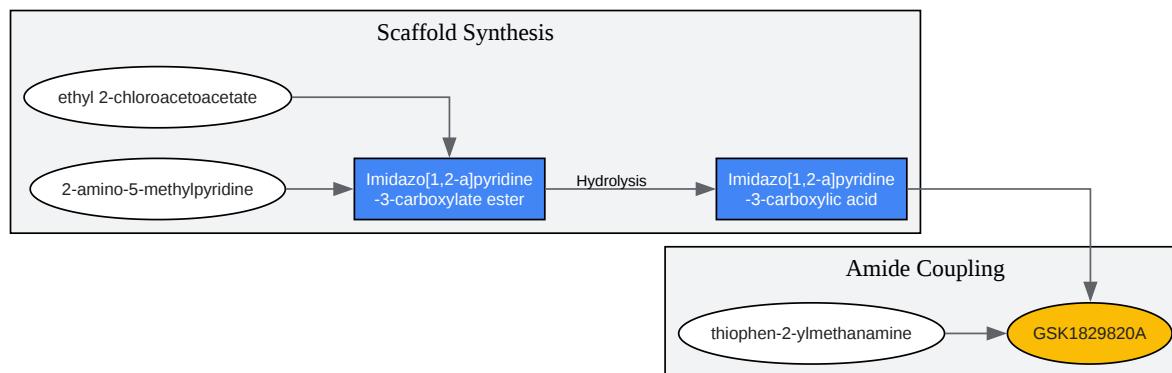
A summary of the key chemical and physical properties of **GSK1829820A** is presented in the table below.

Property	Value
CAS Number	1443138-52-0
Molecular Formula	C ₁₅ H ₁₅ N ₃ OS
Molecular Weight	285.36 g/mol
Chemical Name	2,6-dimethyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide

Mechanism of Action: Targeting Cellular Respiration

GSK1829820A exerts its antitubercular effect by targeting the respiratory chain of *Mycobacterium tuberculosis*. Specifically, it is an inhibitor of the QcrB subunit of the cytochrome bc1 complex (Complex III), a critical component of the electron transport chain.

The inhibition of QcrB disrupts the transfer of electrons, which in turn halts the production of adenosine triphosphate (ATP), the primary energy currency of the cell. This depletion of cellular energy ultimately leads to bacterial cell death. This mechanism is distinct from those of many current first- and second-line anti-tuberculosis drugs, making **GSK1829820A** a valuable candidate for treating multi-drug resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.



[Click to download full resolution via product page](#)

Figure 1: Signaling pathway of **GSK1829820A**'s mechanism of action.

Synthesis

The synthesis of **GSK1829820A** and its analogues typically follows a multi-step process involving the construction of the core imidazo[1,2-a]pyridine scaffold followed by amide coupling. A general synthetic scheme is outlined below.

[Click to download full resolution via product page](#)

Figure 2: General synthetic workflow for **GSK1829820A**.

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides

Materials:

- Substituted 2-aminopyridine
- Ethyl 2-chloroacetoacetate
- Anhydrous solvent (e.g., ethanol, DMF)
- Base (e.g., potassium carbonate)
- Amine
- Coupling agents (e.g., EDC, HOBT)
- Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

- Synthesis of the Imidazo[1,2-a]pyridine ester intermediate: A mixture of the substituted 2-aminopyridine and ethyl 2-chloroacetoacetate in an anhydrous solvent is heated under reflux in the presence of a base. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified.
- Hydrolysis to the carboxylic acid: The ester intermediate is hydrolyzed to the corresponding carboxylic acid using standard procedures, typically by treatment with a base such as lithium hydroxide followed by acidification.
- Amide coupling: The resulting carboxylic acid is coupled with the desired amine using standard peptide coupling reagents to yield the final imidazo[1,2-a]pyridine-3-carboxamide product. The product is then purified by column chromatography.

In Vitro Antitubercular Activity Assay (MIC Determination)

Materials:

- *Mycobacterium tuberculosis* H37Rv strain
- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
- 96-well microplates
- Resazurin dye
- **GSK1829820A** stock solution in DMSO

Procedure:

- A serial two-fold dilution of **GSK1829820A** is prepared in the 96-well plates.
- A standardized inoculum of *M. tuberculosis* H37Rv is added to each well.

- The plates are incubated at 37°C for 7-14 days.
- After incubation, resazurin dye is added to each well, and the plates are incubated for an additional 24 hours.
- The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change of the resazurin dye from blue (no growth) to pink (growth).

Preclinical Data Summary

While specific, publicly available quantitative data for **GSK1829820A** is limited, the imidazo[1,2-a]pyridine-3-carboxamide class, in general, has demonstrated promising preclinical activity. The following table summarizes the typical range of activities observed for potent analogues within this class.

Parameter	Typical Range of Values	Description
MIC against <i>M. tuberculosis</i> H37Rv	0.01 - 1 μ M	Minimum inhibitory concentration against the standard laboratory strain.
MIC against MDR/XDR-TB strains	0.01 - 5 μ M	Minimum inhibitory concentration against multi-drug and extensively drug-resistant strains.
Cytotoxicity (IC_{50} in mammalian cells)	> 50 μ M	50% inhibitory concentration against mammalian cell lines, indicating selectivity for the bacterial target.
In Vivo Efficacy (Mouse model)	Reduction in bacterial load in lungs and spleen	Demonstrates the ability of the compound to treat tuberculosis infection in a living organism.

Conclusion

GSK1829820A is a member of a highly promising class of antitubercular agents with a novel mechanism of action. The imidazo[1,2-a]pyridine-3-carboxamides have demonstrated potent activity against both drug-susceptible and drug-resistant strains of *Mycobacterium tuberculosis* in preclinical studies. Further investigation and development of **GSK1829820A** and related compounds are warranted to fully assess their therapeutic potential in the fight against tuberculosis.

- To cite this document: BenchChem. [In-Depth Technical Guide: GSK1829820A (CAS Number 1443138-52-0)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b607770#gsk1829820a-cas-number-1443138-52-0\]](https://www.benchchem.com/product/b607770#gsk1829820a-cas-number-1443138-52-0)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com